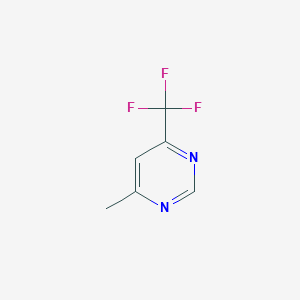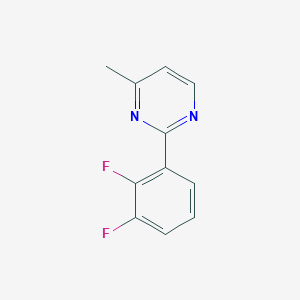
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of a trifluoromethoxy group and a methylsulfonyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the methylsulfonyl group.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents for reduction, and appropriate sulfonating and trifluoromethoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the methylsulfonyl group can influence its reactivity and binding affinity. These properties make it a valuable tool in the study of enzyme inhibition, receptor binding, and other biochemical processes.
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)benzoic acid: Lacks the methylsulfonyl group, which can affect its chemical reactivity and biological activity.
4-(Methylsulfonyl)benzoic acid: Lacks the trifluoromethoxy group, which can influence its lipophilicity and metabolic stability.
Uniqueness
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid is unique due to the combination of both trifluoromethoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in scientific research and industrial applications.
特性
分子式 |
C9H7F3O5S |
|---|---|
分子量 |
284.21 g/mol |
IUPAC名 |
4-methylsulfonyl-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H7F3O5S/c1-18(15,16)5-2-3-6(8(13)14)7(4-5)17-9(10,11)12/h2-4H,1H3,(H,13,14) |
InChIキー |
WKKRDFHLKXRMMN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)
amine](/img/structure/B13090541.png)


![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)


![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)






